molecular formula C3H2N2O B3327878 Pyrazolone CAS No. 39455-90-8

Pyrazolone

Cat. No.: B3327878
CAS No.: 39455-90-8
M. Wt: 82.06 g/mol
InChI Key: JEXVQSWXXUJEMA-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound’s unique structure, with both a carbonyl group and two adjacent nitrogen atoms, allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes this compound compounds valuable in various fields, including pharmaceuticals, dyes, and coordination chemistry .

Biological Activity

Pyrazolone and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound, characterized by a five-membered ring structure containing two adjacent nitrogen atoms, has been extensively studied for its pharmacological properties. The most notable derivatives include phenylbutazone, aminopyrine, and metamizole, which are recognized for their analgesic and anti-inflammatory effects. The diverse biological activities attributed to this compound derivatives make them valuable in treating various diseases.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity : this compound derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, compounds from Bhattacharjee et al. demonstrated effective inhibition against Bacillus cereus and Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) as low as 0.39 mg/mL .
  • Anticancer Activity : Several studies have highlighted the anticancer potential of this compound derivatives. For example, a study reported that certain this compound compounds exhibited cytotoxic effects on human cancer cell lines such as MCF7 and Hep-2, with IC50 values ranging from 1.1 µM to 3.79 µM .
  • Anti-inflammatory Activity : this compound derivatives are well-known for their anti-inflammatory properties. A recent study indicated that newly synthesized compounds showed higher anti-inflammatory activity than the reference drug phenylbutazone, achieving up to 87% inhibition in certain assays .
  • Neuroprotective Effects : Research has also pointed to the neuroprotective properties of this compound derivatives, which may be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound derivatives. Key findings include:

  • The presence of specific substituents on the this compound ring significantly influences its biological activity.
  • Compounds bearing a 3,4-dimethoxyl group have shown enhanced antibacterial activity .
  • Modifications at the 4-position of the this compound ring can lead to variations in anti-inflammatory potency; for example, introducing certain functional groups can improve efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (mg/mL)
Compound 31Bacillus cereus0.78
Compound 32Klebsiella pneumoniae0.39

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54942.30

Case Studies

  • Antitumor Activity : A study conducted by Cankara et al. synthesized pyrazole-containing amide derivatives that demonstrated significant cytotoxicity against multiple cancer cell lines (Huh-7, HCT-116, MCF-7), with one compound showing an IC50 value of 1.1 µM against HCT-116 cells .
  • Anti-inflammatory Efficacy : In another investigation, newly synthesized pyrazolones were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats, revealing that several compounds exhibited superior activity compared to phenylbutazone .

Properties

IUPAC Name

pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O/c6-3-1-2-4-5-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXVQSWXXUJEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960092
Record name 3H-Pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39455-90-8
Record name 3H-Pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Condensation of the β-ketoester 1 and benzyl hydrazine 2 described in Scheme 3 is carried out by heating the two components in a solvent such as acetic acid or acetonitrile for 1-8 h to give the pyrazolone 6. Elaboration at this point to β-alanine ester 7 can be achieved by saponification of the ester 6 using a base such as aqueous lithium or sodium hydroxide in a polar solvent such as tetrahydrofuran, dioxane, methanol, ethanol or a mixture of similar solvents. Coupling of the beta alanine ester 8 is then achieved using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) or benzotriazole-1-yloxytrispyrrolidinophosphonium hexafluorophosphate (PyBOP) and a base, generally diisopropylethylamine, in a solvent such as N,N-dimethylformamide (DMF) or methylene chloride for 3 to 48 hours at ambient temperature to yield the compound 7. Pyrazolone 7 is then treated with triflic anhydride in a polar aprotic solvent such as THF in the presence of a base such as triethylamine at −78° C. to room temperature to afford the intermediate II. The product is purified from unwanted side products by recrystallization, trituration, preparative thin layer chromatography, flash chromatography on silica gel as described by W. C. Still et al, J. Org. Chem., 43, 2923, (1978), or HPLC. Purification of intermediates is achieved in the same manner. If the intermediate II is racemic (i.e., R3 is not hydrogen), the compound can be resolved via chiral hplc using either normal phase or supercritical fluid conditions.
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